3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide

Description

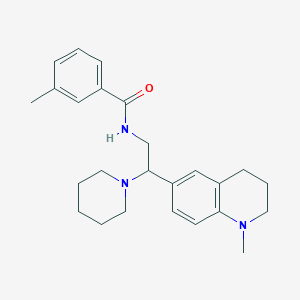

The compound 3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide features a benzamide core substituted with a 3-methyl group. This core is linked to a hybrid pharmacophore comprising a 1-methyl-1,2,3,4-tetrahydroquinoline moiety and a piperidine ring (Figure 1).

Properties

IUPAC Name |

3-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O/c1-19-8-6-9-22(16-19)25(29)26-18-24(28-14-4-3-5-15-28)21-11-12-23-20(17-21)10-7-13-27(23)2/h6,8-9,11-12,16-17,24H,3-5,7,10,13-15,18H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJYGBMLHSJIII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, receptor interactions, and therapeutic implications.

Chemical Structure

The compound's structure can be broken down into its key components:

- Tetrahydroquinoline moiety : Contributes to the compound's interaction with neurotransmitter receptors.

- Piperidine ring : Enhances binding affinity and selectivity towards specific targets.

Research has indicated that this compound may interact with various neurotransmitter systems, particularly the dopamine and serotonin pathways. Its activity can be summarized as follows:

- Dopamine Receptor Modulation : The compound shows selective binding to dopamine D4 receptors, which are implicated in cognitive functions and mood regulation. Studies suggest that it may act as an agonist or antagonist depending on the receptor subtype and cellular context .

- Serotonin Receptor Interaction : Preliminary data indicate possible interactions with serotonin receptors, which could influence mood and anxiety-related behaviors.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of the compound:

Neuroprotective Effects

In a study examining neuroprotective properties, this compound was tested against neurotoxic agents in cultured neurons. Results indicated a significant reduction in cell death and preservation of mitochondrial function, suggesting potential therapeutic applications in neurodegenerative diseases.

Behavioral Impact

Another study investigated the behavioral effects of the compound in rodent models. The results showed that administration led to decreased anxiety-like behaviors compared to controls. This supports its potential use in treating anxiety disorders.

Research Findings

Recent findings highlight the compound's potential as a lead candidate for further drug development:

- Selectivity : Its selective action on dopamine D4 receptors may provide advantages over non-selective agents in reducing side effects associated with broader dopamine modulation.

- Therapeutic Potential : Given its neuroprotective and anxiolytic properties, there is promise for its application in conditions such as schizophrenia and anxiety disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, enabling comparisons of physicochemical properties and synthetic approaches:

Table 1: Structural and Functional Comparison

⁴THQ = 1,2,3,4-tetrahydroquinoline

Key Observations :

Substituent Effects on Solubility: The target compound’s piperidine group may improve solubility compared to the pyrrolidine in (S)-35, as piperidine’s six-membered ring reduces ring strain .

Conformational Rigidity :

- The 1-methyl-THQ group in the target compound introduces rigidity, similar to the 2-oxo-THQ in (S)-33. This rigidity could enhance binding specificity in biological systems .

Synthetic Complexity :

Physicochemical and Spectroscopic Data

Table 2: Analytical Comparison

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide, and how are intermediates purified?

- Methodology : The compound can be synthesized via reductive amination, leveraging sodium triacetoxyborohydride (STAB) as a reducing agent in acetic acid. For example, analogs like 1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline are prepared by reacting tetrahydroquinoline derivatives with ketones under STAB-mediated conditions . Purification typically involves silica gel chromatography with gradient elution (e.g., 10–50% ethyl acetate in hexane) to isolate intermediates as oils or solids. Confirm purity via H NMR (e.g., characteristic methyl singlet at δ 1.4–1.6 ppm for piperidine) and ESI-MS .

Q. How is structural characterization of this compound performed, and what analytical tools are critical?

- Methodology : Use a combination of H/C NMR for functional group analysis (e.g., benzamide carbonyl at ~167 ppm) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For crystallographic validation, employ X-ray diffraction with SHELX software for refinement, particularly SHELXL for small-molecule structures. Note that SHELX’s robustness in handling twinned data or high-resolution datasets makes it suitable for resolving complex stereochemistry .

Advanced Research Questions

Q. How can synthetic yields be optimized for the piperidine-tetrahydroquinoline core under reductive amination conditions?

- Methodology : Apply factorial design of experiments (DoE) to test variables like stoichiometry (amine:ketone ratio), temperature (0–40°C), and solvent polarity (DMF vs. dichloromethane). For example, shows that excess ketone (1.5 eq) and acidic conditions (acetic acid) improve imine formation. Advanced purification via preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) can resolve diastereomers or byproducts .

Q. How to resolve contradictions between in vitro bioactivity and computational binding affinity predictions?

- Methodology : Cross-validate assays by (1) confirming compound stability in buffer (e.g., LC-MS monitoring for degradation), (2) testing metabolite interference (e.g., hepatic microsome incubation), and (3) using orthogonal binding assays (SPR vs. ITC). For analogs like those in , structural modifications (e.g., trifluoromethyl groups) may alter pharmacokinetics, requiring adjusted docking parameters (e.g., solvation effects in AutoDock Vina) .

Q. What computational strategies are effective for studying this compound’s interactions with biological targets?

- Methodology : Combine molecular docking (e.g., Glide Schrödinger) with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding mode stability. Use COMSOL Multiphysics for diffusion modeling in membrane systems, and integrate AI-driven tools (e.g., AlphaFold2) for predicting off-target interactions. highlights AI’s role in automating parameter optimization for such simulations .

Q. How to align the compound’s research with a theoretical framework in medicinal chemistry?

- Methodology : Ground the study in receptor theory (e.g., GPCR allosteric modulation) or structure-activity relationship (SAR) principles. For example, emphasizes linking synthetic modifications (e.g., piperidine methylation) to steric/electronic effects on target binding. Use bibliometric analysis () to identify gaps in existing frameworks, such as understudied metabolic pathways .

Q. What are the challenges in purifying this compound due to its amphiphilic structure, and how are they addressed?

- Methodology : The benzamide-piperidine moiety increases polarity, complicating traditional chromatography. Use reverse-phase flash chromatography (C18 silica, methanol/water gradients) or countercurrent separation. For persistent impurities, derivatization (e.g., acetylation of free amines) can enhance separation efficiency .

Q. How to assess the compound’s stability under physiological conditions for preclinical studies?

- Methodology : Conduct accelerated stability tests (40°C/75% RH for 4 weeks) with LC-MS monitoring. For pH-dependent degradation, use simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). ’s protocols for analogs suggest freeze-drying with cryoprotectants (trehalose) improves long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.